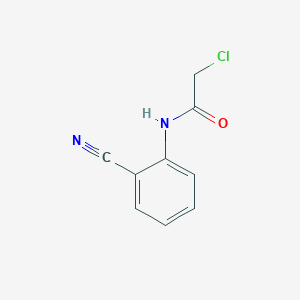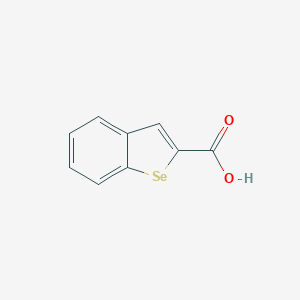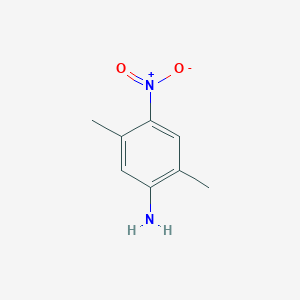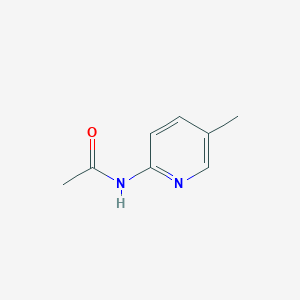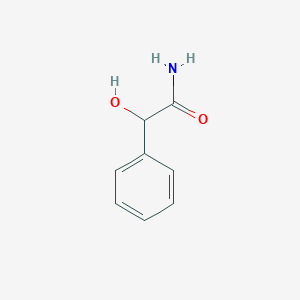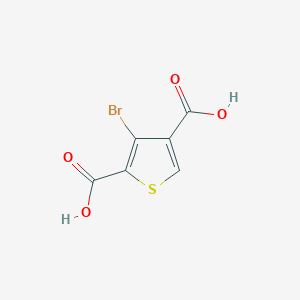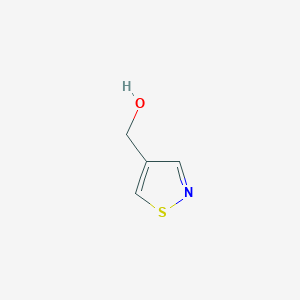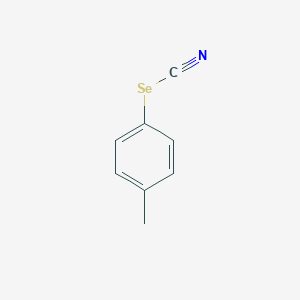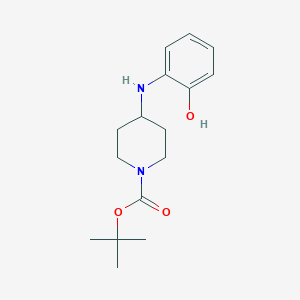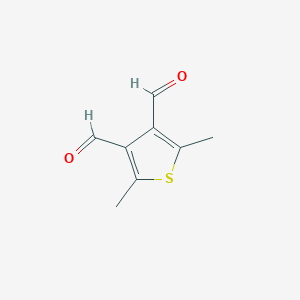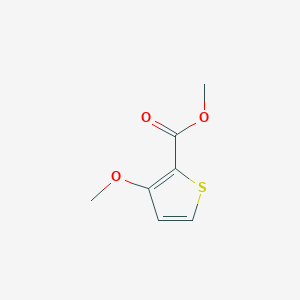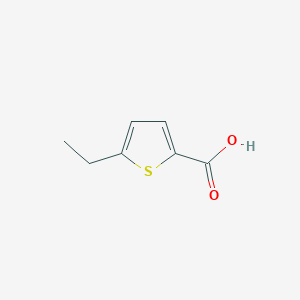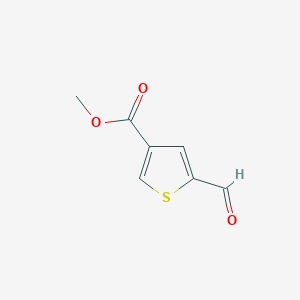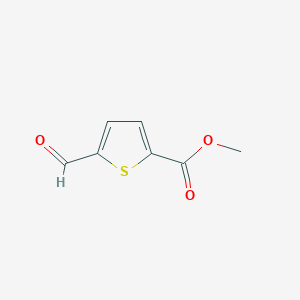![molecular formula C10H11NO2 B186630 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid CAS No. 14320-56-0](/img/structure/B186630.png)
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is a bicyclic compound that has been of interest to researchers due to its unique structure and potential biological activity. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.2.2]oct-2-ene-1-carboxylic acid.
科学研究应用
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been studied for its potential biological activity, including its anti-inflammatory, anti-tumor, and antibacterial properties. It has also been studied as a potential scaffold for the development of new drugs. Researchers have used 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid in various assays to study its mechanism of action and physiological effects.
作用机制
The mechanism of action of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
生化和生理效应
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and antibacterial effects in various assays. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, and to induce apoptosis in cancer cells. It has also been shown to have antibacterial activity against certain strains of bacteria.
实验室实验的优点和局限性
One advantage of using 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid in lab experiments is its potential biological activity, which makes it a promising scaffold for the development of new drugs. However, its synthesis can be challenging, and its purity and yield can vary depending on the method used. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid. One direction is the development of new drugs based on its structure and potential biological activity. Another direction is the study of its mechanism of action and physiological effects in more detail. Additionally, the synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid can be optimized to improve its yield and purity. Finally, the antibacterial activity of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid can be further explored to identify potential new antibiotics.
合成方法
The synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been achieved through various methods, including the Diels-Alder reaction, the Michael addition reaction, and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Michael addition reaction involves the addition of a nucleophile to an unsaturated carbonyl compound. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride. These methods have been used to synthesize 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid with varying yields and purity.
属性
CAS 编号 |
14320-56-0 |
|---|---|
产品名称 |
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid |
分子式 |
C10H11NO2 |
分子量 |
177.2 g/mol |
IUPAC 名称 |
4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1,4H,2-3,5-6H2,(H,12,13) |
InChI 键 |
KJWOZFOBONETJJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(C=C2)C#N)C(=O)O |
规范 SMILES |
C1CC2(CCC1(C=C2)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



